1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime
CAS No.:
Cat. No.: VC17205054
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | (NE)-N-[1-(1H-benzimidazol-2-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C9H9N3O/c1-6(12-13)9-10-7-4-2-3-5-8(7)11-9/h2-5,13H,1H3,(H,10,11)/b12-6+ |
| Standard InChI Key | QHHXVPXFIHXECO-WUXMJOGZSA-N |
| Isomeric SMILES | C/C(=N\O)/C1=NC2=CC=CC=C2N1 |
| Canonical SMILES | CC(=NO)C1=NC2=CC=CC=C2N1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a benzimidazole core (a benzene ring fused to an imidazole ring) substituted at the 2-position with an ethanone oxime group. The oxime moiety (-C=N-OH) introduces planar geometry and hydrogen-bonding capacity, while the benzimidazole system provides aromatic stability and π-π stacking potential. X-ray crystallography reveals a dihedral angle of 12.8° between the benzimidazole plane and the oxime group, suggesting moderate conjugation.
Tautomerism and Stereochemistry
The oxime group exhibits syn-anti isomerism, with the anti configuration predominating in solid-state structures due to intramolecular hydrogen bonding between the oxime hydroxyl and the adjacent imidazole nitrogen. Benzimidazole tautomerism further complicates the electronic structure, with proton exchange occurring between N1 and N3 positions under acidic conditions.
Table 1: Key Structural Parameters
| Property | Value | Method |
|---|---|---|
| Bond length (C2-Noxime) | 1.291 Å | X-ray diffraction |
| N-O bond length | 1.406 Å | X-ray diffraction |
| Torsion angle (C1-N-C-O) | 178.3° | DFT calculations |
Synthetic Methodologies
Benzimidazole Core Formation
The benzimidazole ring is typically constructed via Phillips-Ladenburg condensation, reacting o-phenylenediamine with α-keto acids or esters under acidic conditions. For 1-(1H-benzo[d]imidazol-2-yl)ethanone, acetyl chloride serves as the ketone source in polyphosphoric acid at 120°C (yield: 68-72%).
Oxime Formation
The ketone is converted to oxime using hydroxylamine hydrochloride in ethanol/water (1:1) with sodium acetate buffer (pH 4.5-5.5). Reaction kinetics show second-order dependence on ketone and hydroxylamine concentrations, with complete conversion achieved in 4 hours at 70°C.
Table 2: Optimization of Oximation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 65-75°C | <70°C: incomplete |
| pH | 4.5-5.5 | >6: hydrolysis |
| Solvent ratio (EtOH:H2O) | 1:1 | Lower EtOH: slower |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a sharp endotherm at 184-186°C corresponding to melting, followed by exothermic decomposition above 240°C. Thermogravimetric analysis (TGA) indicates 95% mass retention up to 200°C under nitrogen.
Solubility Profile
The compound exhibits pH-dependent solubility:
-
Water: 2.1 mg/mL (pH 7)
-
0.1N HCl: 38.4 mg/mL (protonation of imidazole)
-
0.1N NaOH: 24.7 mg/mL (oxime deprotonation)
Hansen solubility parameters predict good solubility in DMSO (Δδ = 2.1 MPa¹/²) and DMF (Δδ = 3.0 MPa¹/²).
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr pellet):
-
3250 cm⁻¹ (O-H stretch, oxime)
-
1640 cm⁻¹ (C=N, imidazole)
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1580 cm⁻¹ (C=N, oxime)
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1450 cm⁻¹ (aromatic C-C)
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.31 (s, 1H, NOH)
-
δ 8.21 (d, J=8.4 Hz, 1H, H4)
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δ 7.89 (d, J=8.4 Hz, 1H, H7)
-
δ 7.45 (m, 2H, H5/H6)
-
δ 2.65 (s, 3H, CH3)
13C NMR (100 MHz, DMSO-d₆):
-
δ 153.2 (C=N, oxime)
-
δ 142.1 (C2, imidazole)
-
δ 134.5-115.3 (aromatic Cs)
-
δ 14.8 (CH3)
Biological Activities
Kinase Inhibition
In vitro screening against 92 kinases revealed potent inhibition of JAK3 (IC₅₀ = 0.32 μM) and FLT3 (IC₅₀ = 0.89 μM). Molecular docking shows the oxime oxygen forms hydrogen bonds with Glu903 and Asp1026 in the JAK3 ATP-binding pocket.
Antibacterial Properties
Against Gram-positive pathogens:
-
S. aureus (MIC = 8 μg/mL)
-
E. faecalis (MIC = 16 μg/mL)
Mechanistic studies indicate disruption of cell membrane potential (DiSC₃(5) assay) and DNA gyrase inhibition (IC₅₀ = 2.1 μM).
Coordination Chemistry
The compound acts as a N,O-bidentate ligand, forming stable complexes with transition metals:
Table 3: Metal Complex Properties
| Metal | Geometry | Magnetic Moment (μB) | Application |
|---|---|---|---|
| Cu(II) | Square planar | 1.73 | Catalytic oxidation |
| Fe(III) | Octahedral | 5.92 | Fenton-like reactions |
| Pd(II) | Square planar | Diamagnetic | Cross-coupling catalysis |
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